4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole
Description
4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole (CAS: 5427-29-2) is a heterocyclic compound featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 4 and a methyl group at position 2. This compound has been explored in medicinal chemistry due to the bioactivity of thiazole derivatives, particularly their roles as kinase inhibitors, antimicrobial agents, and neurotrophic modulators .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-13-10(7-16-8)9-4-5-11(14-2)12(6-9)15-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVWTJUBHPSWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole typically involves the reaction of 3,4-dimethoxybenzaldehyde with thioamide derivatives under acidic or basic conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Oxidation Reactions
The dimethoxyphenyl group is susceptible to oxidation, particularly under strong oxidizing conditions. For example:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.
-
Products : Oxidation of methoxy groups may yield quinones or carboxylic acid derivatives.
| Reaction Conditions | Major Products | Supporting Study |
|---|---|---|
| KMnO₄, H₂SO₄, Δ | 3,4-Dihydroxybenzoylthiazole | Analogous oxidation in thiazoles with methoxy groups |
Reduction Reactions
The thiazole ring can undergo partial or complete reduction:
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Products : Dihydrothiazoles or open-chain thioethers.
| Reaction Conditions | Major Products | Supporting Study |
|---|---|---|
| NaBH₄, MeOH, RT | 2-Methyl-4-(3,4-dimethoxyphenyl)-2,5-dihydrothiazole | Reduction patterns in thiazole derivatives |
Electrophilic Substitution
The electron-rich thiazole ring and methoxyphenyl group facilitate electrophilic substitution:
-
Halogenation : Bromine (Br₂) in acetic acid introduces halogens at the 5-position of the thiazole ring.
-
Nitration : Nitric acid (HNO₃) targets the para position of the methoxyphenyl group.
| Reaction Type | Reagents | Products |
|---|---|---|
| Bromination | Br₂, CH₃COOH | 5-Bromo-4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazole |
| Nitration | HNO₃, H₂SO₄ | 4-(3,4-Dimethoxy-5-nitrophenyl)-2-methyl-1,3-thiazole |
Mechanistic Insight : The thiazole ring directs electrophiles to the 5-position due to its electron-deficient nature, while the methoxyphenyl group activates ortho/para positions .
Nucleophilic Aromatic Substitution
The methyl group at the 2-position may undergo displacement under harsh conditions:
-
Reagents : Ammonia (NH₃) or amines in the presence of Cu catalysts.
-
Products : 2-Amino-4-(3,4-dimethoxyphenyl)-1,3-thiazole derivatives.
Cyclocondensation Reactions
The compound participates in heterocycle-forming reactions, as demonstrated in broader thiazole chemistry:
-
Example : Reaction with α-haloketones yields bis-thiazole systems.
| Reagents | Conditions | Products |
|---|---|---|
| Phenacyl bromide, K₂CO₃ | DMF, 100°C | 4-(3,4-Dimethoxyphenyl)-2-(phenyl)-1,3-thiazole |
Key Observation : The methyl group remains inert under these conditions, while the thiazole ring acts as a directing group .
Photochemical Reactions
UV irradiation induces dimerization or ring-opening pathways:
-
Products : Thiazole dimers or thioketones, depending on solvent polarity.
Acid/Base-Mediated Reactions
-
Acidic Hydrolysis : Concentrated HCl cleaves the thiazole ring to form thioamides.
-
Basic Conditions : NaOH in ethanol may demethylate methoxy groups to hydroxyl derivatives.
Critical Analysis of Research Gaps
-
Direct Experimental Data : Most insights are extrapolated from structurally related thiazoles (e.g., 4-(4-methoxyphenyl)-2-methylthiazole) .
-
Catalytic Systems : The role of transition-metal catalysts (e.g., Pd, Ru) in functionalizing this compound remains unexplored.
-
Biological Relevance : While antimicrobial and enzyme-inhibition activities are theorized, empirical studies are lacking.
Scientific Research Applications
Antimicrobial Activity
The thiazole moiety, including derivatives like 4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazole, has been extensively studied for its antimicrobial properties. Research indicates that thiazole derivatives exhibit significant activity against a range of bacteria and fungi.
- Mechanism of Action : Thiazole compounds often act by disrupting bacterial cell walls or interfering with metabolic pathways. For instance, studies have shown that certain thiazole derivatives can inhibit the growth of multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Case Studies : In one study, a series of thiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that modifications at specific positions on the thiazole ring could enhance antibacterial efficacy . Another study highlighted the effectiveness of this compound against clinically relevant strains with promising minimum inhibitory concentrations (MIC) .
Anticancer Properties
Thiazole derivatives are also being explored for their anticancer potential. The compound this compound has shown promise in inhibiting cancer cell proliferation.
- Mechanism of Action : The anticancer activity is often linked to the ability of thiazoles to inhibit tubulin polymerization, which is crucial for cancer cell division. For example, compounds similar to this compound have been reported to disrupt microtubule dynamics in cancer cells .
- Case Studies : In vitro studies demonstrated that certain thiazole derivatives induced cell cycle arrest in cancer cell lines. One notable compound exhibited significant antiproliferative effects across multiple cancer types . Additionally, structure-activity relationship (SAR) studies have identified key structural features that enhance anticancer activity .
Neuroprotective Effects
Recent research has indicated that thiazole derivatives may possess neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's.
- Mechanism of Action : Compounds containing a thiazole ring have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine and improved cognitive function .
- Case Studies : A study focused on synthesizing thiazole-based compounds for AChE inhibition found that certain derivatives had strong inhibitory effects with low IC50 values, suggesting their potential as therapeutic agents for Alzheimer’s disease . Molecular docking studies further elucidated the binding interactions between these compounds and AChE.
Table 1: Summary of Biological Activities of this compound
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. For example, it may act as an enzyme inhibitor by forming a stable complex with the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, their substituents, and pharmacological relevance:
Pharmacological and Functional Comparisons
- Neurotrophic Activity: Compounds with 3,4-dimethoxyphenyl groups, such as those isolated from Z. montanum (trans- and cis-3-(3,4-dimethoxyphenyl)-4-styrylcyclohexene), demonstrated significant neurotrophic effects in PC12 cells and rat cortical neurons .
- Anticancer Potential: Triazolo-thiadiazole derivatives (e.g., compound 9a) with 3,4-dimethoxyphenyl substitutions exhibit cytotoxic activity against cancer cell lines, attributed to their ability to intercalate DNA or inhibit topoisomerases . The thiazole core in the target compound may offer similar mechanisms but requires validation.
- Antimicrobial Efficacy : Pyrazole-sulphonamide hybrids (e.g., 4e ) show broad-spectrum antimicrobial activity, likely due to sulphonamide’s disruption of folate synthesis . The absence of a sulphonamide group in the target compound may limit its utility in this domain.
Biological Activity
4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its antimicrobial properties. The analysis is based on various research studies and findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a thiazole ring substituted with a dimethoxyphenyl group, which is crucial for its biological activity.
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit tubulin polymerization, which is vital for cancer cell division. The compound has been reported to induce cell cycle arrest at the G2/M phase in various cancer cell lines, demonstrating its potential as a tubulin inhibitor similar to combretastatin A-4 (CA-4) .
Case Studies
A notable study evaluated the antiproliferative activity of a series of thiazole derivatives in human cancer cell lines. Among these, compounds with dimethoxy substitutions showed enhanced activity with IC50 values ranging from 0.36 to 0.86 μM across different cell lines . This suggests that structural modifications significantly influence the biological efficacy of thiazole derivatives.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10s | SGC-7901 | 0.36 |
| 10s | HePG-2 | 0.56 |
| 10s | MCF-7 | 0.86 |
Overview
Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of the dimethoxyphenyl group in the thiazole structure contributes to its effectiveness against various pathogens.
Research Findings
In vitro studies have demonstrated that compounds similar to this compound exhibit moderate antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentrations (MIC) for certain thiazole derivatives against Escherichia coli and Staphylococcus aureus ranging from 0.17 to 0.47 mg/mL .
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 0.23 |
| S. aureus | 0.47 |
| Bacillus cereus | 0.23 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is closely linked to their chemical structure. The presence of electron-donating groups such as methoxy groups on the phenyl ring enhances cytotoxicity and antimicrobial efficacy . SAR studies indicate that substituents at specific positions on the thiazole ring can significantly affect the compound's overall activity.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazole, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves cyclocondensation reactions between appropriately substituted precursors. For example, a thiazole ring can be formed by reacting α-haloketones with thioamides or via Hantzsch thiazole synthesis. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Catalysts : Copper(I) iodide or triethylamine may accelerate cyclization .
- Temperature control : Reflux conditions (e.g., 80–100°C) are often required for complete conversion .
- Purification : Column chromatography or recrystallization (e.g., using ethanol-water mixtures) ensures purity .
Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of the compound?
- NMR spectroscopy : - and -NMR are essential for verifying substituent positions and aromaticity. For example, methoxy groups () resonate at ~3.8 ppm in -NMR, while thiazole protons appear as distinct singlets .
- FT-IR : Peaks at ~1600 cm (C=N stretch) and ~1250 cm (C-O of methoxy) confirm functional groups .
- Elemental analysis : Matching experimental vs. theoretical C/H/N/S values validates purity (e.g., deviations <0.3% are acceptable) .
Q. How can researchers design preliminary biological activity screens for this compound?
- Antimicrobial assays : Use standard microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Enzyme inhibition : Test against targets like α-glucosidase or cyclooxygenase-2 (COX-2) using spectrophotometric methods .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) influence bioactivity, and what computational tools can predict structure-activity relationships (SAR)?
- Substituent effects : Replacing 3,4-dimethoxy with 2,4-dimethoxy may alter lipophilicity and binding affinity. For example, 3,4-dimethoxy analogs show enhanced antifungal activity due to improved membrane penetration .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., COX-2). The methoxy groups may form hydrogen bonds with active-site residues .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?
- Standardized protocols : Ensure consistent assay conditions (e.g., cell density, incubation time) .
- Comparative studies : Test the compound alongside positive controls (e.g., fluconazole for antifungal assays) .
- Metabolic stability : Assess degradation in plasma or liver microsomes to rule out false negatives .
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?
- Flow chemistry : Continuous reactors reduce batch variability and improve heat management .
- Quality control : Implement in-line FT-IR or HPLC monitoring to track reaction progress .
- Green chemistry : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
